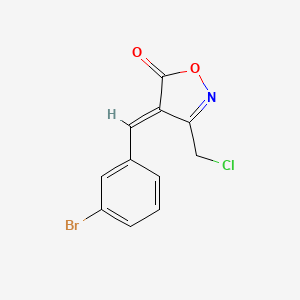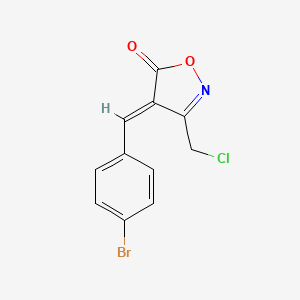![molecular formula C12H14N2O2 B1327011 {[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine CAS No. 1031655-08-9](/img/structure/B1327011.png)
{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an oxazole derivative. Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazole derivatives are often synthesized using various methods such as the Robinson-Gabriel synthesis . The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the oxazole ring and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Oxazoles can undergo a variety of reactions, including nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, oxazole derivatives are stable compounds. The presence of the methoxyphenyl group could potentially influence the compound’s solubility and reactivity .
Applications De Recherche Scientifique
Antimicrobial Activities
One of the notable applications of compounds related to {[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine is in the realm of antimicrobial activities. Research has shown that certain derivatives have demonstrated good or moderate activities against test microorganisms, highlighting their potential in this field (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to {[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine have been a focus of research, contributing to our understanding of their properties and potential applications. For example, studies have been conducted on the synthesis of N-Substituted 2-(Aminomethyl)oxazoles, highlighting the diverse chemical properties and applications of these compounds (Ibata & Isogami, 1989).
Anticancer Activities
Compounds structurally similar to {[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine have shown promise in anticancer research. Studies have been conducted on their potential as anticancer agents, evaluating their efficacy against various cancer cell lines (Ghani & Alabdali, 2022).
Neuropharmacological Research
This chemical class has been explored in neuropharmacological research, particularly in studies related to monoamine oxidase inhibition, which is significant in the context of neurological disorders and conditions (Ding & Silverman, 1993).
Potential in Drug Development
The diverse chemical reactions and transformations that these compounds can undergo make them valuable in drug development and synthesis. Research in this area has contributed to a better understanding of how these compounds can be utilized in creating new pharmaceuticals (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHLRQLAMIILNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)